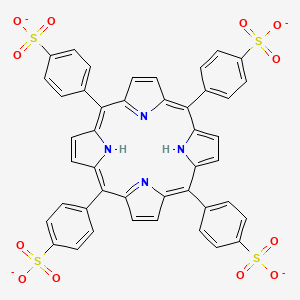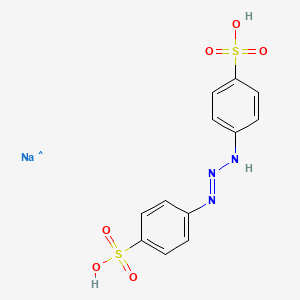
4,4''-(Diazoamino)dibenzenesulfonic acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’'-(Diazoamino)dibenzenesulfonic acid disodium salt is an organic compound with the molecular formula C12H12N3NaO6S2 and a molecular weight of 381.35 g/mol . It is commonly used as an intermediate in the synthesis of dyes and other organic compounds . This compound is known for its stability under light and its solubility in water, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’'-(Diazoamino)dibenzenesulfonic acid disodium salt can be synthesized through the reaction of benzenesulfonyl chloride with nitrosobenzene under alkaline conditions . The process involves dissolving benzenesulfonyl chloride in an ether solvent, adding a base solution, and then slowly adding a solution of nitrosobenzene. The reaction mixture is then allowed to precipitate, and the product is obtained through crystallization, separation, and drying .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 4,4’'-(Diazoamino)dibenzenesulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted organic compounds.
Scientific Research Applications
4,4’'-(Diazoamino)dibenzenesulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic dyes and other compounds.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Medicine: It is explored for its potential use in drug development and as a diagnostic reagent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’'-(Diazoamino)dibenzenesulfonic acid disodium salt involves its ability to participate in diazo coupling reactions. The compound can form stable diazonium salts, which can then react with various nucleophiles to form azo compounds. These reactions are crucial in the synthesis of dyes and other organic compounds .
Comparison with Similar Compounds
- 4,4’'-(Triazene-1,3-diyl)bis(benzenesulfonic acid) disodium salt
- 4,4’'-(Triaz-1-ene-1,3-diyl)dibenzenesulfonic acid disodium salt
- Sodium 4,4’'-(triaz-1-ene-1,3-diyl)dibenzenesulfonate
Comparison: 4,4’'-(Diazoamino)dibenzenesulfonic acid disodium salt is unique due to its stability under light and its high solubility in water. These properties make it more suitable for certain applications compared to its similar compounds. Additionally, its ability to form stable diazonium salts sets it apart in the synthesis of dyes and other organic compounds .
Properties
Molecular Formula |
C12H11N3NaO6S2 |
|---|---|
Molecular Weight |
380.4 g/mol |
InChI |
InChI=1S/C12H11N3O6S2.Na/c16-22(17,18)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)23(19,20)21;/h1-8H,(H,13,14)(H,16,17,18)(H,19,20,21); |
InChI Key |
XUSILXIQWYXSKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Cycloprop[e]azulen-2-ol, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1aalpha,2alpha,4alpha,4abeta,7balpha)]-](/img/structure/B12322731.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12322734.png)
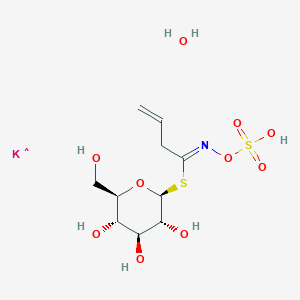
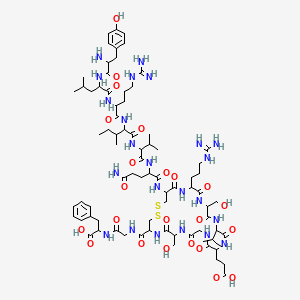
![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)

![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)

![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
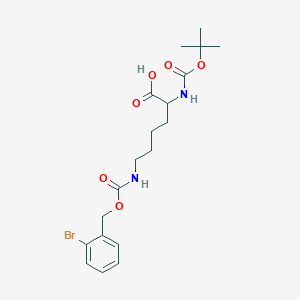
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)
